1-Hydroxy-3-methylcholanthrene

Carcinogenicity ranking Mouse skin painting assay PAH structure-activity relationship

1-Hydroxy-3-methylcholanthrene (1-OH-3-MC) is a monohydroxylated polycyclic aromatic hydrocarbon (PAH) and a major primary metabolite of the potent environmental carcinogen 3-methylcholanthrene (3-MC). It is formed via cytochrome P450-mediated oxidation at the 1-position of 3-MC.

Molecular Formula C21H16O
Molecular Weight 284.3 g/mol
CAS No. 3342-98-1
Cat. No. B1201948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-methylcholanthrene
CAS3342-98-1
Synonyms1-hydroxy-3-methylcholanthrene
1-hydroxy-3-methylcholanthrene, (+-)-isome
Molecular FormulaC21H16O
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=C2CC(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O
InChIInChI=1S/C21H16O/c1-12-6-7-14-10-18-15-5-3-2-4-13(15)8-9-16(18)21-19(22)11-17(12)20(14)21/h2-10,19,22H,11H2,1H3
InChIKeyCHNZFZQGTXDBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-3-methylcholanthrene (CAS 3342-98-1): A Critical Proximate Carcinogen Metabolite of 3-Methylcholanthrene for Mechanistic Toxicology


1-Hydroxy-3-methylcholanthrene (1-OH-3-MC) is a monohydroxylated polycyclic aromatic hydrocarbon (PAH) and a major primary metabolite of the potent environmental carcinogen 3-methylcholanthrene (3-MC). It is formed via cytochrome P450-mediated oxidation at the 1-position of 3-MC [1]. This compound serves as a proximate carcinogen that requires further metabolic activation by sulfotransferases to yield the ultimate electrophilic mutagen 1-sulfooxy-3-methylcholanthrene [2]. Its experimental significance lies in its dual role as a metabolic intermediate and as a tool for dissecting carcinogen activation pathways, particularly sulfation-dependent bioactivation.

Why 2-Hydroxy-3-methylcholanthrene or Other Hydroxylated Metabolites Cannot Substitute for 1-Hydroxy-3-methylcholanthrene


In-class substitution of 1-hydroxy-3-methylcholanthrene with the closely related 2-hydroxy isomer or other oxygenated 3-MC derivatives is scientifically invalid due to profound, quantifiable divergence in carcinogenic potency, sulfotransferase-mediated bioactivation specificity, and metabolic fate [1]. Positional isomers exhibit opposite sulfotransferase isoform selectivity in humans, with 1-OH-3-MC preferentially activated by SULT1B1 while 2-OH-3-MC is activated by SULT1A1 [2]. Even small structural perturbations lead to diametrically different carcinogenicity profiles, as the 1-keto analog (MC-1-one) is entirely noncarcinogenic whereas its parent hydroxy compound retains measurable carcinogenic activity [3]. Consequently, substituting a closely related analog for 1-OH-3-MC will produce experimental results that cannot be extrapolated across compounds.

Quantitative Differentiation Evidence for 1-Hydroxy-3-methylcholanthrene vs. Closest Analogs


Weakest Carcinogen Among Active 3-Methylcholanthrene Hydroxylated Derivatives in Mouse Skin

In a direct head-to-head mouse skin carcinogenicity study comparing six compounds, 1-hydroxy-3-methylcholanthrene (MC-1-OH) was classified as the weakest carcinogen among the active derivatives, lagging substantially behind 3-methylcholanthrene (MC) and 2-hydroxy-3-methylcholanthrene (MC-2-OH), which were the strongest carcinogens [1]. The 1-keto analog (MC-1-one) was noncarcinogenic, establishing a critical functional difference between the 1-hydroxy and 1-keto substituents [1]. This graded potency makes MC-1-OH a valuable comparator in studies where strong carcinogenicity of parent MC or 2-OH-MC would confound mechanistic endpoints.

Carcinogenicity ranking Mouse skin painting assay PAH structure-activity relationship

Proximate Carcinogen Requires Metabolic Activation: 42% vs. 66% Sarcoma Incidence vs. Direct-Acting Sulfate Ester

In a controlled rat carcinogenicity study, 1-hydroxy-3-methylcholanthrene (0.2 µmol/dose, 3× weekly for 20 doses) induced injection-site sarcomas in 5 of 12 rats (42%) within 52 weeks, whereas its chemically synthesized sulfate ester, 1-sulfooxy-3-methylcholanthrene, induced sarcomas in 8 of 12 rats (66%) under identical dosing conditions [1]. This 24-percentage-point difference establishes that 1-OH-3-MC is a proximate carcinogen whose full genotoxic potential depends upon subsequent metabolic activation via sulfotransferase-mediated conjugation.

Proximate carcinogen activation Rat sarcoma model Sulfation-dependent bioactivation

Regioselective Formation in 3-MC Metabolism: 1-OH:2-OH Ratio Shifts from 30:70 to 10:90 Under Enzyme Induction

The metabolic formation ratio of 1-hydroxy-3-methylcholanthrene versus 2-hydroxy-3-methylcholanthrene was precisely quantified in rat liver microsomal incubations [1]. Under control conditions, the [1-OH-3MC]:[2-OH-3MC] ratio was 30:70, indicating that the 2-hydroxy isomer is the predominant primary metabolite. This ratio shifted to 21:79 with phenobarbital pretreatment and to 10:90 with 3-MC pretreatment, demonstrating that P450 enzyme induction selectively favors 2-hydroxylation over 1-hydroxylation [1].

Cytochrome P450 metabolism Microsomal metabolite profiling Enzyme induction

Human SULT1B1-Specific Bioactivation: 2400 vs. 4000–5400 Revertants/nmol for 1-OH vs. 2-OH Isomer

In a comparative mutagenicity study using Salmonella typhimurium strains expressing individual human sulfotransferases, 1-hydroxy-3-methylcholanthrene (1-OH-MC) was efficiently activated exclusively by human SULT1B1, producing 2400 revertants/nmol [1]. The 2-hydroxy isomer, in contrast, was activated by human SULT1A1 with a mutagenic potency of 4000–5400 revertants/nmol but was a negligible substrate for SULT1B1 [1]. This reciprocal isoform selectivity demonstrates that the two positional isomers rely on entirely distinct metabolic activation pathways in human tissues.

Sulfotransferase substrate specificity Mutagenicity bioassay Human SULT1B1

Broader Metabolic Profile: ≥13 Products from 1-OH-3-MC vs. 10 Products from 2-OH-3-MC in Liver Microsomes

When 1-hydroxy-3-methylcholanthrene was used as the substrate in rat liver microsomal incubations, HPLC analysis resolved at least 13 distinct metabolites, including at least 3 diol derivatives [1]. Under identical conditions, 2-hydroxy-3-methylcholanthrene generated at least 10 metabolites, with a single major diol derivative constituting 20–50% of total products [1]. The greater number and diversity of secondary metabolites formed from 1-OH-3-MC indicates a more complex downstream metabolic fate compared to the 2-hydroxy isomer.

Metabolic complexity HPLC metabolite profiling Secondary metabolism

Optimal Research and Procurement Application Scenarios for 1-Hydroxy-3-methylcholanthrene


Mechanistic Studies of Sulfotransferase-Dependent Carcinogen Activation

1-Hydroxy-3-methylcholanthrene is the ideal substrate for investigating sulfation-mediated metabolic activation of PAHs [1]. Unlike the parent hydrocarbon 3-MC, which requires initial P450 hydroxylation, 1-OH-3-MC allows researchers to bypass the oxidative step and directly interrogate the sulfotransferase-dependent conversion to the ultimate electrophile 1-sulfooxy-3-methylcholanthrene. The quantitatively established sarcoma incidence difference (42% vs. 66%) between the hydroxy precursor and its sulfate ester [2] provides a clear framework for evaluating inhibitors or genetic manipulations of sulfation pathways in vivo.

Human SULT1B1 Enzyme Activity Probe in Drug Metabolism and Toxicology Screening

Because 1-hydroxy-3-methylcholanthrene is exclusively bioactivated by human SULT1B1 (2400 revertants/nmol) and not by SULT1A1, SULT1A2, SULT1A3, SULT1C2, or SULT1E1 [3], it serves as a selective probe substrate for SULT1B1 activity in human tissue preparations. This contrasts with 2-hydroxy-3-methylcholanthrene, which is activated by SULT1A1. The large species divergence in activation efficiency (human SULT1B1: 2400 rev/nmol vs. rodent SULT1B1: 8–100 rev/nmol [3]) further makes this compound essential for assessing human-relevant sulfation-dependent genotoxicity in preclinical models.

Structure-Activity Relationship (SAR) Studies: Weakest Carcinogen Serving as Baseline Control

The classification of 1-hydroxy-3-methylcholanthrene as the weakest carcinogen among active 3-MC oxygenated derivatives [4] positions it as an informative baseline comparator in SAR studies. Researchers can use it alongside the more potent MC-2-OH (group 1 carcinogen) and the inactive MC-1-one to dissect the contribution of the 1-hydroxyl group to electrophilic activation, tumor initiation, and DNA adduct formation, all within a defined quantitative framework where each compound's potency rank has been empirically derived.

Investigating Secondary PAH Metabolism and Diol Formation Pathways

1-Hydroxy-3-methylcholanthrene generates a wider array of secondary metabolites (≥13 products including at least 3 diol derivatives) compared to its 2-hydroxy analog [5]. This broader metabolic profile makes it a more demanding substrate for comprehensive metabolomic analysis and for investigating the role of epoxide hydrolase and other secondary biotransformation enzymes. Researchers conducting in vitro metabolism studies can utilize the quantitative HPLC profile as a reference for metabolite identification.

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